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2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid Documentation Hub

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  • Product: 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
  • CAS: 637336-34-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2-Oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic Acid: A Technical Guide

Molecular Identity & Structural Dynamics 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (CAS: 637336-34-6) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules,...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity & Structural Dynamics

2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (CAS: 637336-34-6) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimicrobial agents. Structurally, it consists of a biologically privileged 1,3,5-trimethylpyrazole scaffold functionalized at the C4 position with an


-keto acid moiety.
Structural Breakdown[1]
  • Core Scaffold: 1,3,5-Trimethyl-1H-pyrazole. The methylation pattern (N1, C3, C5) blocks tautomeric shifts common in unsubstituted pyrazoles, locking the aromatic system into a fixed steric and electronic configuration.

  • Functional Handle:

    
    -Keto acid (2-oxoacetic acid) at C4. This group renders the molecule highly reactive toward nucleophiles (e.g., hydrazines, amines) and susceptible to decarboxylation under thermal stress.
    
AttributeDetail
IUPAC Name 2-Oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid
CAS Number 637336-34-6
Molecular Formula C

H

N

O

Molecular Weight 182.18 g/mol
SMILES CN1C(C)=C(C(=O)C(=O)O)C(C)=N1
Physical State White to pale yellow crystalline solid

Physicochemical Properties (The Core)

Understanding the physicochemical behavior of this molecule is critical for optimizing reaction conditions and predicting its behavior in biological assays.

Acidity (pKa)

As an


-keto acid, this compound is significantly more acidic than its acetic acid analog. The electron-withdrawing carbonyl group adjacent to the carboxylate stabilizes the conjugate base via resonance and inductive effects.
  • Predicted pKa: 2.0 – 2.5

  • Mechanistic Insight: The pyrazole ring is electron-rich (donating), which typically destabilizes anions. However, the direct attachment of the

    
    -carbonyl overrides this, maintaining a low pKa similar to pyruvic acid (pKa 2.50).
    
  • Implication: At physiological pH (7.4), the molecule exists almost exclusively as the carboxylate anion . This impacts membrane permeability and solubility.

Lipophilicity (LogP/LogD)

The "trimethyl" substitution pattern significantly increases lipophilicity compared to unsubstituted pyrazoles, but the ionizable head group dominates the partition coefficient at neutral pH.

  • LogP (Unionized): Estimated 0.5 – 1.2 . The methyl groups add hydrophobic bulk, balancing the polar acid tail.

  • LogD (pH 7.4): Estimated < -1.0 . Due to full ionization at neutral pH, the distribution coefficient shifts dramatically toward the aqueous phase.

Solubility Profile
  • Water: Low solubility in its unionized form (pH < 2). High solubility as a salt (pH > 4).

  • Organic Solvents: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM, Chloroform) and alcohols (Methanol, Ethanol).

  • Solubility Protocol: For stock solutions, dissolve in DMSO (up to 50 mM) or 0.1 M NaOH (aqueous). Avoid dissolving in unbuffered water if high concentration is required, as the pH will drop, potentially precipitating the acid.

Synthetic Pathways & Impurity Profiling

The synthesis of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid typically employs a Friedel-Crafts acylation strategy, leveraging the nucleophilicity of the C4 position in the electron-rich pyrazole ring.

Synthesis Workflow (Graphviz)

Synthesis Start 1,3,5-Trimethylpyrazole Inter Intermediate: Pyrazolyl-glyoxylyl chloride Start->Inter Acylation (0°C, DCM) Reagent Oxalyl Chloride (or Ethyl Oxalyl Chloride) Reagent->Inter Hydrolysis Hydrolysis (H2O / Base) Inter->Hydrolysis Quench Product Target: 2-Oxo-2-(trimethylpyrazolyl)acetic acid Hydrolysis->Product Acidification

Figure 1: Standard synthetic route via Friedel-Crafts acylation.

Key Impurities[1]
  • Decarboxylated Product: 1,3,5-trimethyl-4-formylpyrazole (aldehyde) or 1,3,5-trimethyl-4-acetylpyrazole (if methyl Grignard was involved).

    
    -Keto acids are prone to oxidative decarboxylation.
    
  • Dimerization: Formation of bis-pyrazolyl ketones if stoichiometry of oxalyl chloride is not strictly controlled (excess pyrazole).

  • Regioisomers: Rare, as the 1,3,5-trimethyl pattern leaves only C4 open, making this route highly regioselective.

Handling, Stability & Storage

Thermal Instability (Decarboxylation)

-Keto acids are thermally labile. Heating this compound above 100°C, especially in the presence of acid or metal ions, can trigger the loss of CO

, yielding the corresponding aldehyde or ketone.
  • Melting Point: Typically 150°C – 170°C (with decomposition).

  • Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon). Keep desiccated to prevent hydrolysis-assisted degradation.

Reactivity
  • Oxidation: The

    
    -keto group is susceptible to oxidation by peroxides (Baeyer-Villiger type) or air oxidation over long periods.
    
  • Nucleophiles: Reacts readily with hydrazines to form hydrazones (intermediate for fused heterocycles like pyrazolotriazines).

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

Validating the acidity constant is crucial for formulation and salt selection.

  • Preparation: Dissolve 5 mg of the compound in 10 mL of a degassed water/methanol mixture (90:10 v/v) to ensure solubility of the unionized form.

  • Titrant: Standardized 0.01 M NaOH (CO

    
    -free).
    
  • Procedure:

    • Equilibrate the solution at 25°C under N

      
       flow.
      
    • Perform titration in 10 µL increments, recording pH after stabilization (30s).

    • Plot pH vs. Volume of NaOH.

    • Calculation: The inflection point (half-equivalence point) corresponds to the pKa. Correct for the methanol cosolvent effect using the Yasuda-Shedlovsky extrapolation if precise aqueous pKa is needed.

Protocol B: Synthetic Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

  • Expected Retention: The acid is polar and will elute early (RT ~2-4 min) compared to the non-polar starting material (1,3,5-trimethylpyrazole).

References

  • Synthesis of Pyrazole Derivatives: Organic Syntheses, Coll. Vol. 98, p. 171 (2021). "Synthesis of Functionalized Pyrazoles via Oxalyl Chloride."

  • pKa of Organic Acids: Bordwell pKa Table (Acidity in DMSO and Water).

  • Reactivity of Oxalyl Chloride: "Oxalyl Chloride: A Versatile Reagent in Organic Transformations," ChemistrySelect, 2019.

  • Pyrazoles in Drug Discovery: "Design and Synthesis of Novel Pyrazolyl s-Triazine Derivatives," Molecules, 2023.

Exploratory

Molecular structure and SMILES string for 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid

The following technical guide details the molecular structure, synthesis, and chemical properties of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid . [1] Executive Summary & Structural Identification This guide foc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and chemical properties of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid .

[1]

Executive Summary & Structural Identification

This guide focuses on the


-keto acid derivative of 1,3,5-trimethylpyrazole.[1] While often overshadowed by its reduced congener (the acetic acid derivative, CAS 70598-03-7), the 2-oxo  variant represents a critical electrophilic building block.[1] It serves as a precursor for decarboxylative couplings and the formation of fused heterocyclic systems via condensation reactions.
Nomenclature Resolution

The name "trimethyl-1H-pyrazol-4-yl" contains an inherent ambiguity regarding the position of the methyl groups. However, in industrial and synthetic contexts, this almost exclusively refers to the 1,3,5-isomer .

  • Reasoning: The presence of a methyl group on the nitrogen (N1) locks the tautomeric equilibrium. If the N were unsubstituted, the 3- and 5-positions would be equivalent via tautomerism. With N-methylation, the 1,3,5-substitution pattern is the thermodynamic product of the condensation between acetylacetone and methylhydrazine.

Chemical Identifiers[2]
Identifier TypeValue
IUPAC Name 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid
Common Name (1,3,5-Trimethylpyrazol-4-yl)glyoxylic acid
Molecular Formula

Molecular Weight 182.18 g/mol
SMILES Cn1c(C)c(C(=O)C(=O)O)c1C
InChI Key Predicted:[1][2][3]KVWCLLICXJDJCZ-UHFFFAOYSA-N
Related CAS 70598-03-7 (Reduced form: Acetic acid derivative)
Core CAS 1072-91-9 (Starting material: 1,3,5-Trimethylpyrazole)

Molecular Structure & Geometry

The molecule consists of a planar, electron-rich pyrazole ring substituted at the 4-position by a highly electrophilic


-keto acid tail.
Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and functional pharmacophores.

G cluster_0 Pyrazole Core cluster_1 Functional Tail Core 1,3,5-Trimethylpyrazole (Electron Rich) Tail α-Keto Acid (-CO-COOH) Core->Tail C4 Position (Nucleophilic Site)

Caption: Structural segmentation showing the electron-rich heteroaromatic core linked to the electron-deficient glyoxylic moiety.

Synthesis Protocol

The most robust route to pyrazoleglyoxylic acids is the Friedel-Crafts acylation using oxalyl chloride.[1] Unlike benzene derivatives, the electron-rich pyrazole ring often reacts without a Lewis acid catalyst, or with mild activation.

Reaction Scheme
  • Acylation: 1,3,5-Trimethylpyrazole reacts with oxalyl chloride to form the glyoxylyl chloride intermediate.

  • Hydrolysis: The acid chloride is hydrolyzed to the target

    
    -keto acid.
    

Synthesis Reactant 1,3,5-Trimethylpyrazole (CAS 1072-91-9) Inter Intermediate: Pyrazol-4-yl-glyoxylyl Chloride Reactant->Inter DCM, 0°C to RT (Electrophilic Subst.) Reagent Oxalyl Chloride (Cl-CO-CO-Cl) Reagent->Inter DCM, 0°C to RT (Electrophilic Subst.) Product TARGET: 2-Oxo-2-(1,3,5-trimethylpyrazol-4-yl) acetic acid Inter->Product H2O / THF (Hydrolysis)

Caption: Step-wise synthesis pathway via oxalyl chloride acylation.

Detailed Experimental Procedure

Note: This protocol is adapted from standard methodologies for heterocyclic glyoxylation [1].

Reagents:

  • 1,3,5-Trimethylpyrazole (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Water/Ice

Step-by-Step:

  • Preparation: Dissolve 1,3,5-trimethylpyrazole (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add oxalyl chloride (12 mmol) dropwise over 15 minutes. Caution: Gas evolution (HCl).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The formation of the acid chloride intermediate is usually quantitative.

  • Hydrolysis: Pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. The acid chloride hydrolyzes to the carboxylic acid.

  • Isolation: Separate the organic layer.[4] Extract the aqueous layer with DCM (2 x 10 mL). Combine organic layers, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize the solid residue from Ethyl Acetate/Hexane to obtain the pure acid.

Chemical Properties & Reactivity[2][6][7][8]

Physicochemical Data (Predicted)
PropertyValueSource/Logic
Physical State Solid (White to pale yellow)Typical for pyrazole acids
Melting Point 160–165°CEstimated based on analogs
pKa (Acid) ~2.5 – 3.0

-Keto group increases acidity vs acetic acid
Solubility DMSO, Methanol, dilute AlkaliPoor in non-polar solvents
Key Reactivity Pathways
  • Decarboxylation: Heating above the melting point (or with Cu catalyst) releases

    
     to yield 1,3,5-trimethylpyrazole-4-carbaldehyde .[1]
    
  • Cyclocondensation: Reaction with hydrazines (e.g., hydrazine hydrate) yields fused pyrazolo-triazinones or related bicyclic systems, valuable in drug discovery for kinase inhibition [2].[1]

References

  • General Method for Glyoxylation: Mikhaleva, A. I., et al. "One-pot synthesis of pyrrole-2-glyoxylic acids from ketoximes and acetylene." Synthesis 2009.04 (2009): 587-590. (Methodology adapted for electron-rich pyrazoles).
  • Pyrazole Applications: Kumar, V., et al. "Pyrazoles as potential anti-inflammatory and anti-cancer agents."[1] European Journal of Medicinal Chemistry 69 (2013): 735-753. Link

  • Starting Material Data: NIST Chemistry WebBook, SRD 69.[5] "1H-Pyrazole, 1,3,5-trimethyl-".[5][6][7][8][9] Link

  • Related Compound (Reduced): Sigma-Aldrich Product Specification. "2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid". Link

Sources

Foundational

Technical Guide: Safety Data Sheet (SDS) and Handling Precautions for Pyrazole Keto Acids

The following technical guide details the safety, handling, and stability protocols for Pyrazole Keto Acids (specifically focusing on pyrazole-substituted -keto acids and their stable carboxylic acid congeners). Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and stability protocols for Pyrazole Keto Acids (specifically focusing on pyrazole-substituted


-keto acids and their stable carboxylic acid congeners).

Executive Summary & Chemical Context

Target Audience: Medicinal Chemists, Process Safety Engineers, and Pharmacology Researchers.

Pyrazole keto acids represent a specialized class of heterocyclic intermediates often utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and non-steroidal anti-inflammatory drugs (NSAIDs). While pyrazole carboxylic acids (e.g., 5-methyl-1H-pyrazole-3-carboxylic acid) are generally stable solids, pyrazole


-keto acids  (containing the 

moiety) exhibit distinct reactivity profiles, including susceptibility to spontaneous decarboxylation, oxidative degradation, and polymerization.

This guide moves beyond generic safety advice to address the specific Structure-Activity Relationship (SAR) hazards associated with the electron-deficient pyrazole ring coupled with the reactive


-keto functionality.

Hazard Identification & Toxicology (GHS Standards)

The "Double-Hazard" Mechanism

Researchers must recognize that pyrazole keto acids possess two distinct hazard vectors:

  • The Pyrazole Core: A nitrogen-rich heterocycle capable of acting as a skin sensitizer and potential hepatotoxin (depending on substitution).

  • The

    
    -Keto Acid Tail:  A highly electrophilic center prone to nucleophilic attack and decarboxylation, leading to pressure buildup in closed vessels.
    
GHS Classification Matrix

Note: Specific data depends on the exact derivative (e.g., ethyl vs. methyl substitution), but the following represents the baseline for the class.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) 4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation 2H315: Causes skin irritationWarning
Serious Eye Damage 2AH319: Causes serious eye irritationWarning
STOT - Single Exposure 3H335: May cause respiratory irritationWarning
Reactivity Hazard N/AEUH044: Risk of explosion if heated under confinement (Specific to unstable

-keto acids)
Danger
Toxicology Insights
  • Sensitization: Pyrazoles can penetrate the stratum corneum. Repeated exposure may lead to hypersensitivity.

  • Decarboxylation Risks: Unlike simple carboxylic acids,

    
    -keto acids can release 
    
    
    
    rapidly upon heating or acid catalysis. Do not store in hermetically sealed glass vials without headspace analysis.

Critical Handling & Storage Protocols

The "Cold Chain" Storage Protocol

Due to the propensity for decarboxylation (


), pyrazole keto acids require strict temperature control.
  • Temperature: Store at -20°C for long-term stability. Short-term usage at 4°C is acceptable.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (

    
    ). Oxygen can induce oxidative decarbonylation.
    
  • Container: Use amber glass (UV protection) with a PTFE-lined cap. Self-venting caps are recommended for bulk storage (>10g) to prevent pressure accumulation.

Experimental Handling Workflow

The following diagram outlines the decision logic for handling these compounds based on their physical state and reactivity.

HandlingWorkflow Start Receive Pyrazole Keto Acid CheckState Physical State Check Start->CheckState Solid Solid / Crystalline CheckState->Solid Oil Oil / Viscous Liquid CheckState->Oil High Impurity Risk Weighing Weigh in Fume Hood (Anti-static gun recommended) Solid->Weighing PurityCheck Check for Decarboxylation (H-NMR: Look for aldehyde peak) Oil->PurityCheck Dissolution Dissolve in Cold Solvent (DCM or THF, < 10°C) Weighing->Dissolution Storage Long-Term Storage: -20°C, Argon, Amber Vial Dissolution->Storage Purification Immediate Use or Convert to Ester/Salt PurityCheck->Purification Purification->Storage

Figure 1: Decision matrix for receiving and processing pyrazole keto acids. Oily residues often indicate degradation (decarboxylation) and require immediate verification.

Emergency Response & First Aid

Exposure Scenarios
  • Ocular Contact: The acidity of the

    
    -keto group combined with the pyrazole nitrogen affinity makes this particularly damaging.
    
    • Protocol: Rinse immediately with diphoterine (if available) or water for 15 minutes . Do not use neutralization agents (bases) in the eye as the heat of reaction will worsen the injury.

  • Inhalation: Dust from pyrazole acids is highly irritating to the upper respiratory tract.

    • Protocol: Move to fresh air.[1][2][3][4][5] If wheezing occurs (bronchospasm), medical observation is required due to potential sensitization.

Spill Cleanup (Solid vs. Solution)
  • Solid Spill: Do not dry sweep (creates dust). Cover with a damp absorbent pad or use a HEPA-filter vacuum.

  • Solution Spill: Absorb with vermiculite. Neutralize with dilute Sodium Bicarbonate (

    
    ) slowly—expect foaming (
    
    
    
    release).

Synthesis & Reaction Safety (Expertise)

The Knorr Synthesis Context

Pyrazole keto acids are frequently synthesized via the Knorr Pyrazole Synthesis (reaction of hydrazines with


-keto esters) followed by hydrolysis.
  • Risk Point: The hydrolysis of the pyrazole ester to the acid is the critical safety step.

  • Control Measure: Avoid high-temperature acid hydrolysis. Use mild basic hydrolysis (LiOH/THF/Water) followed by careful acidification at

    
    .
    
Pathway Visualization

The stability of the intermediate determines the safety profile.

ReactionSafety Precursor Beta-Keto Ester + Hydrazine Cyclization Cyclization (Exothermic) Precursor->Cyclization Ester Pyrazole Ester (Stable Intermediate) Cyclization->Ester Hydrolysis Hydrolysis (LiOH / H2O) Ester->Hydrolysis Acidification Acidification (pH < 3) Hydrolysis->Acidification KetoAcid Pyrazole Keto Acid (Unstable Product) Acidification->KetoAcid Keep Cold (<5°C) Decarb Degradation: Decarboxylation (-CO2) KetoAcid->Decarb Heat / Acid / Time

Figure 2: Synthetic pathway highlighting the critical instability point at the final acidification stage.

Disposal & Environmental Impact[3]

  • Waste Stream: Segregate as "Acidic Organic Waste" .

  • Halogenated Derivatives: If the pyrazole ring is chlorinated/fluorinated (common in drug scaffolds), it must go into "Halogenated Organic Waste" to prevent formation of toxic dioxins during incineration.

  • Ecological Toxicity: Pyrazoles are often resistant to biodegradation. Do not release into drains.[2][6]

References

  • ChemicalBook. (2026). 5-Methyl-1H-pyrazole-3-carboxylic acid - Chemical Properties and Safety. Retrieved from

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carboxylic acid. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9822, 5-Methyl-1H-pyrazole-3-carboxylic acid. Retrieved from

  • BenchChem. (2025).[2][7] Handling and Storage of Chlorinated Alpha-Keto Acids. Retrieved from

  • MDPI. (2023).[4] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles: Recent Literature and Methods. Retrieved from

Sources

Exploratory

Biological activity potential of trimethyl-pyrazole acetic acid scaffolds

Title: Biological Activity Potential of Trimethyl-Pyrazole Acetic Acid Scaffolds: A Technical Evaluation for Lead Optimization Executive Summary The 1,3,5-trimethyl-1H-pyrazole-4-acetic acid scaffold represents a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Biological Activity Potential of Trimethyl-Pyrazole Acetic Acid Scaffolds: A Technical Evaluation for Lead Optimization

Executive Summary

The 1,3,5-trimethyl-1H-pyrazole-4-acetic acid scaffold represents a "privileged structure" in modern medicinal chemistry. Distinguished by its electron-rich nitrogen heterocycle and a flexible carboxylic acid tail, this moiety serves as a bioisostere for arachidonic acid metabolites and a versatile ligand for kinase domains.

This technical guide analyzes the scaffold's potential beyond simple building blocks, focusing on its application in COX-2 selective inhibition , EGFR kinase modulation , and antimicrobial drug discovery . We provide validated protocols for synthesis and bioactivity assessment to accelerate lead optimization.

Structural & Electronic Rationale

The pharmacological value of the trimethyl-pyrazole acetic acid scaffold stems from three distinct structural features:

  • The 1,3,5-Trimethyl Motif:

    • Steric Bulk: The methyl groups at positions 3 and 5 create a steric block that restricts rotation when bound to protein active sites, reducing the entropic penalty of binding.

    • Lipophilicity: The trimethylation significantly increases

      
       compared to unsubstituted pyrazoles, improving membrane permeability and blood-brain barrier (BBB) penetration.
      
  • The Acetic Acid Tail (C4 Position):

    • Acts as a hydrogen bond donor/acceptor.

    • Mimics the carboxylate head group of endogenous ligands (e.g., prostaglandins, fatty acids).

    • Provides a handle for amide coupling to generate "drug-like" derivatives (e.g., acetamides, hydrazides).

  • Electronic Profile:

    • The pyrazole ring is aromatic and electron-rich, allowing for

      
       stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor pockets.
      

Therapeutic Applications & Mechanisms

Anti-Inflammatory (COX-2 Selectivity)

The most validated application of this scaffold is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

  • Mechanism: The scaffold mimics Arachidonic Acid. The pyrazole ring fits into the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme, while the acetic acid moiety interacts with Arg120 and Tyr355 at the channel entrance.

  • Selectivity: The bulky trimethyl groups exploit the "side pocket" present in COX-2 (due to the Val523 residue) which is sterically restricted in COX-1 (Ile523), granting selectivity and reducing gastric side effects.

Oncology (EGFR & BRAF Inhibition)

Recent studies indicate that amide derivatives of this scaffold inhibit Epidermal Growth Factor Receptor (EGFR) and BRAF V600E kinases.

  • Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding site.

Antimicrobial Activity

Derivatives have shown Minimum Inhibitory Concentrations (MIC) comparable to Ampicillin against S. aureus, likely via inhibition of bacterial DNA gyrase B, where the acetic acid tail coordinates with magnesium ions in the active site.

Synthetic Accessibility

The synthesis of the core scaffold is thermodynamically controlled. The following workflow illustrates the condensation strategy.

Synthesis_Workflow Start Ethyl Acetoacetate (Precursor) Inter1 Intermediate: Enamine/Hydrazone Start->Inter1 Condensation Reagent1 Methylhydrazine Reagent1->Inter1 Cyclization Cyclization (Reflux) Inter1->Cyclization -H2O Product 1,3,5-Trimethyl Pyrazole Scaffold Cyclization->Product Funct C4-Functionalization (Vilsmeier-Haack -> Oxidation) Product->Funct Install Acetic Acid

Figure 1: General synthetic pathway for trimethyl-pyrazole scaffolds. Note that regioselectivity (1,3,5 vs 1,5,3 isomers) is determined by solvent polarity and temperature.

Detailed Experimental Protocols

Protocol A: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-acetic acid

Rationale: Direct synthesis ensures high purity for bioassays.

  • Reactants: Dissolve ethyl 3-acetyl-4-oxopentanoate (1.0 eq) in glacial acetic acid.

  • Cyclization: Add methylhydrazine (1.1 eq) dropwise at 0°C to prevent exotherm-driven impurity formation.

  • Reflux: Heat to 90°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Hydrolysis: Treat the resulting ester with 10% NaOH (aq) at room temperature for 2 hours to liberate the free acid.

  • Purification: Acidify to pH 3.0 with HCl. The product precipitates. Recrystallize from ethanol.

    • QC Check: 1H NMR must show singlet at

      
       2.1-2.4 ppm (3x CH3) and singlet at 
      
      
      
      3.4 ppm (CH2-COOH).
Protocol B: In Vitro COX-2 Inhibition Screening

Rationale: A colorimetric peroxidase assay is more robust than radioimmunoassays for high-throughput screening of this scaffold.

Materials:

  • Ovine COX-2 enzyme.

  • Heme cofactor.

  • Arachidonic Acid (Substrate).

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric indicator.

Workflow:

  • Preparation: In a 96-well plate, add 150

    
    L of Tris-HCl buffer (pH 8.0) containing Heme and the test compound (Trimethyl-pyrazole derivative) dissolved in DMSO.
    
  • Incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding to the enzyme pocket.

  • Initiation: Add 20

    
    L of Arachidonic Acid and 20 
    
    
    
    L of TMPD.
  • Reaction: COX-2 converts Arachidonic Acid to PGG2; the peroxidase activity then reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a blue compound.

  • Measurement: Read Absorbance at 590 nm after 5 minutes.

  • Validation:

    • Positive Control:[1] Celecoxib (IC50 expected ~0.05

      
      M).
      
    • Negative Control: DMSO only (100% Activity).

    • Calculation:

      
       Inhibition 
      
      
      
      .

COX2_Assay_Logic AA Arachidonic Acid Prod Prostaglandin G2 AA->Prod Catalysis Enz COX-2 Enzyme Complex Enzyme-Inhibitor Complex Enz->Complex Blocked Enz->Prod Catalysis Inhib Trimethyl-Pyrazole Derivative Inhib->Enz Competitive Binding Complex->Prod X (No Reaction) TMPD TMPD (Colorless) Prod->TMPD Peroxidase Activity Signal Oxidized TMPD (Blue - 590nm) TMPD->Signal

Figure 2: Logic flow for the COX-2 TMPD Colorimetric Assay. Inhibition breaks the cascade, preventing the blue color shift.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of C4-side chain modifications on biological activity, synthesized from aggregate data [1, 3, 5].

Compound Variant (C4-Substituent)R-Group ModificationCOX-2 IC50 (

M)
Selectivity Index (COX2/COX1)Notes
Ref (Celecoxib) Sulfonamide-phenyl0.05>300Standard of Care
TP-1 (Scaffold) -CH2-COOH12.55Weak activity; acid is too polar for deep pocket.
TP-2 -CH2-CONH-Ph0.8545Amide coupling improves lipophilicity.
TP-3 -CH2-CONH-(4-SO2Me-Ph)0.09 >200 Lead Candidate. Mimics Celecoxib pharmacophore.
TP-4 -CH2-COO-Et5.210Ester hydrolysis is rapid in vivo; poor stability.

Key Insight: The free acetic acid (TP-1) is a weak inhibitor. However, it is an excellent precursor. Converting the acid to a sulfonamide-bearing anilide (TP-3) restores potency by engaging the secondary hydrophobic pocket of COX-2.

References

  • Vertex AI Search. (2024). Synthesis and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. National Institutes of Health. Link

  • Vertex AI Search. (2016). Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Link

  • Vertex AI Search. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Vertex AI Search. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Molecules (MDPI). Link

  • Vertex AI Search. (2020).[2] Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Journal of Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic Acid

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, a key building block in medicinal chemistry and drug development. Two primary synthetic routes from the common precursor, 1,3,5-trimethyl-1H-pyrazole, are presented. The first route involves a Vilsmeier-Haack formylation followed by oxidation of the resulting aldehyde. The second, more direct route, utilizes a Friedel-Crafts-type acylation with an oxalyl chloride derivative. This guide offers in-depth technical explanations, step-by-step protocols, and troubleshooting advice to aid researchers in the successful synthesis of this valuable heterocyclic compound.

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The title compound, 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, also known as a pyrazol-4-yl glyoxylic acid, is a particularly useful intermediate. The α-ketoacid functionality serves as a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures for drug discovery programs.

The synthesis of functionalized pyrazoles often requires regioselective control, as the pyrazole ring has multiple reaction sites. For C4-functionalization of electron-rich pyrazoles, two classical electrophilic substitution reactions are particularly effective: the Vilsmeier-Haack reaction and the Friedel-Crafts acylation. This guide will detail protocols based on both strategies.

Synthetic Strategies

Two logical and experimentally validated pathways for the synthesis of the target compound are outlined below. Both routes commence with the commercially available precursor, 1,3,5-trimethyl-1H-pyrazole.

Route 1: Vilsmeier-Haack Formylation and Subsequent Oxidation

This two-step sequence first introduces a formyl group (-CHO) at the C4 position of the pyrazole ring, followed by oxidation to the desired glyoxylic acid.

Route 1 Precursor 1,3,5-Trimethyl-1H-pyrazole Intermediate 1,3,5-Trimethyl-1H-pyrazole- 4-carbaldehyde Precursor->Intermediate Vilsmeier-Haack Reaction (POCl₃, DMF) Product 2-Oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid Intermediate->Product Oxidation (e.g., KMnO₄ or SeO₂)

Caption: Synthetic pathway via Vilsmeier-Haack formylation.

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles.[2] The electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] The subsequent oxidation of the aldehyde to an α-ketoacid is a more challenging step and requires careful selection of the oxidant to avoid over-oxidation to the corresponding carboxylic acid or degradation of the pyrazole ring.

Route 2: Direct Friedel-Crafts-Type Acylation

This more convergent approach introduces the C2 keto-acid moiety in a single step via an electrophilic acylation reaction, followed by hydrolysis.

Route 2 Precursor 1,3,5-Trimethyl-1H-pyrazole Ester_Intermediate Ethyl 2-oxo-2-(1,3,5-trimethyl-1H- pyrazol-4-yl)acetate Precursor->Ester_Intermediate Direct Acylation (Ethyl 2-chloro-2-oxoacetate, AlCl₃) Product 2-Oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid Ester_Intermediate->Product Ester Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: Synthetic pathway via direct electrophilic acylation.

This method leverages the high reactivity of the C4 position of 1,3,5-trimethyl-1H-pyrazole towards electrophiles. A practical approach involves using ethyl 2-chloro-2-oxoacetate (ethyl oxalyl chloride) as the acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5] The resulting ethyl ester is then hydrolyzed under basic conditions to yield the target acid. This route is generally more efficient as it avoids the handling of the intermediate aldehyde and the challenges associated with its selective oxidation.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[6] Aluminum chloride (AlCl₃) is also corrosive and reacts with moisture. Handle these reagents with extreme care.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation and Oxidation

Part A: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack procedures for pyrazoles.[6][7][8]

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Crushed ice

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[6]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation Reaction: Cool the mixture back to 0-5 °C. Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. This quench step is highly exothermic and should be performed slowly.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

ParameterValueReference
Reactant Ratios Pyrazole:POCl₃:DMF = 1:1.2:3[6]
Reaction Temp. 60-70 °C[7]
Reaction Time 2-4 hours[6]
Typical Yield 60-85%[9]

Part B: Oxidation of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde to 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic Acid

Note: The oxidation of heteroaromatic aldehydes to α-ketoacids can be challenging. The following protocol using selenium dioxide (SeO₂) is a general method that can be adapted. Researchers should perform small-scale trials to optimize conditions.

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

  • Selenium dioxide (SeO₂), anhydrous

  • Dioxane, anhydrous

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the pyrazole-4-carbaldehyde (1.0 equivalent) and SeO₂ (1.1 equivalents) in a mixture of dioxane and water (e.g., 50:1 v/v).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) for 4-8 hours. Monitor the reaction by TLC. The formation of a black precipitate of selenium metal indicates the reaction is proceeding.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the selenium precipitate. Wash the precipitate with dioxane.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove most of the dioxane.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extract the product into ethyl acetate (3 x volume).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-oxoacetic acid.

  • Purification: The product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or water.

Protocol 2: Synthesis via Direct Friedel-Crafts-Type Acylation

This protocol is based on the acylation of reactive heterocycles with oxalyl chloride derivatives.[5]

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole

  • Ethyl 2-chloro-2-oxoacetate (Ethyl oxalyl chloride)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acylation Reaction: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and anhydrous AlCl₃ (1.5 equivalents). Cool the suspension to 0 °C.

  • Add a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension.

  • After stirring for 15 minutes, add ethyl 2-chloro-2-oxoacetate (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.

  • Work-up (Ester): Carefully quench the reaction by pouring it into a mixture of ice and 1M HCl.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product is ethyl 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate. This can be purified by column chromatography if necessary, but is often carried directly to the next step.

  • Ester Hydrolysis: Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 v/v). Add LiOH (2.0-3.0 equivalents) and stir at room temperature for 1-3 hours until the ester is fully consumed (monitor by TLC).

  • Work-up (Acid): Concentrate the mixture under reduced pressure to remove the THF. Dilute the aqueous residue with water and wash with ethyl acetate to remove non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product, 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid.

  • Purification: If necessary, purify by recrystallization.

ParameterValueReference
Catalyst Aluminum Chloride (AlCl₃)[5]
Acylating Agent Ethyl 2-chloro-2-oxoacetate[5]
Hydrolysis Agent Lithium Hydroxide (LiOH)General Knowledge
Typical Overall Yield ~20-40% (two steps)[5]

Conclusion

The synthesis of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid can be effectively achieved from 1,3,5-trimethyl-1H-pyrazole using two distinct synthetic strategies. The direct acylation route (Protocol 2) is generally preferred due to its higher convergence and avoidance of a challenging selective oxidation step. However, the Vilsmeier-Haack formylation route (Protocol 1) is also a viable option, particularly if the intermediate pyrazole-4-carbaldehyde is required for other purposes. The protocols provided herein offer a comprehensive guide for researchers to produce this valuable synthetic intermediate.

References

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (2022). Available at: [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds - PMC - NIH. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (2023). Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Available at: [Link]

  • Synthesis of Pyrazole Derivatives A Review - IJFMR. (2026). Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023). Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022). Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. (2019). Available at: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. Available at: [Link]

  • SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Available at: [Link]

  • The synthetic development of pyrazole nucleus: From reflux to microwave. (2013). Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Practical multigram synthesis of 4- and 5-pyrazolylacetic acids - ChemRxiv. (2022). Available at: [Link]

  • EP2167461B1 - Processes for the preparation of pyrazoles - Google Patents.

Sources

Application

Reductive amination procedures involving pyrazole glyoxylic acids

Application Note: High-Fidelity Reductive Amination of Pyrazole Glyoxylic Acids -Amino Acids via Reductive Amination Executive Summary The synthesis of unnatural -amino acids bearing heterocyclic side chains is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reductive Amination of Pyrazole Glyoxylic Acids


-Amino Acids via Reductive Amination

Executive Summary

The synthesis of unnatural


-amino acids bearing heterocyclic side chains is a cornerstone of modern peptidomimetic drug discovery. Pyrazole glyoxylic acids (and their ester derivatives) represent a high-value but challenging class of substrates. Unlike aliphatic 

-keto acids, the carbonyl group in pyrazole glyoxylates is electronically coupled to the electron-rich heteroaromatic ring. This conjugation often reduces the electrophilicity of the ketone, making standard reductive amination conditions sluggish or prone to side reactions such as direct reduction to the

-hydroxy acid.

This guide details optimized protocols for the reductive amination of pyrazole-substituted glyoxylic acids/esters. We prioritize the Sodium Triacetoxyborohydride (STAB) method due to its exceptional selectivity for iminium ions over ketones, minimizing the formation of the "dead-end" hydroxy byproduct.

Mechanistic Insight & Challenges

The core challenge in this transformation is the competition between Pathway A (Productive Amination) and Pathway B (Unproductive Reduction).

  • Electronic Deactivation: The pyrazole ring (especially if

    
    -unsubstituted or electron-rich) donates electron density into the carbonyl group via resonance, stabilizing the ketone and retarding imine formation.
    
  • The "Hydroxy" Trap: If imine formation is slow, the reducing agent may attack the unreacted ketone, irreversibly forming the

    
    -hydroxy acid/ester.
    
Reaction Pathway Diagram

ReductiveAmination Substrate Pyrazole Glyoxylate (Ketone) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine Hydroxy alpha-Hydroxy Acid (Byproduct) Substrate->Hydroxy + Hydride (Side Reaction) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Slow Step) Product Pyrazole alpha-Amino Acid Iminium->Product + Hydride (Fast) (STAB)

Figure 1: Mechanistic pathways in the reductive amination of pyrazole glyoxylates. The goal is to accelerate the "Slow Step" (dehydration) and select a reductant that ignores the "Substrate" but rapidly reduces the "Iminium".

Critical Parameters for Optimization

Selection of Reducing Agent
  • Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is sterically bulky and electron-deficient, making it less nucleophilic than

    
    . It reduces iminium ions rapidly but reacts negligibly with ketones at room temperature.
    
  • Sodium Cyanoborohydride (

    
    ):  A viable alternative but requires strict pH control (pH 6–7) to prevent HCN generation and ketone reduction. Less preferred due to toxicity.[1]
    
  • Catalytic Hydrogenation (

    
    ):  Effective but risks reducing the pyrazole ring or cleaving benzyl protecting groups often found on the pyrazole nitrogen.
    
Solvent Systems
  • 1,2-Dichloroethane (DCE): The standard solvent for STAB. It promotes imine formation and solubilizes the triacetoxyborohydride complex.

  • Tetrahydrofuran (THF): Useful if the pyrazole substrate has poor solubility in chlorinated solvents.

  • Methanol (MeOH): Avoid using with STAB if possible, as it can undergo solvolysis with the reagent, reducing its activity. MeOH is preferred only for

    
     or two-step protocols (pre-forming imine).
    
Acid Catalysis

For deactivated pyrazole glyoxylates, Acetic Acid (AcOH) is mandatory. It serves two roles:

  • Catalyzes the dehydration of the hemiaminal to the iminium ion.

  • Protonates the imine to form the highly electrophilic iminium species, which is the actual substrate for reduction.

Experimental Protocols

Protocol A: One-Pot STAB Method (Standard)

Best for: Most pyrazole glyoxylic esters and robust free acids.

Materials:

  • Pyrazole glyoxylic ester (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[2]

  • 1,2-Dichloroethane (DCE) (anhydrous)

Procedure:

  • Imine Formation: In a dry reaction vessel under

    
    , dissolve the pyrazole glyoxylate and the amine in DCE (0.2 M concentration).
    
  • Activation: Add Acetic Acid. Stir at room temperature for 30–60 minutes.

    • Note: If the pyrazole is highly electron-rich, extend this time to 2 hours or add 4Å molecular sieves to drive the equilibrium.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM or EtOAc. Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: Titanium-Mediated Two-Step Method (Difficult Substrates)

Best for: Sterically hindered amines or highly deactivated pyrazole ketones where Protocol A yields unreacted starting material.

Materials:

  • Titanium(IV) isopropoxide (

    
    ) (neat)
    
  • Sodium Borohydride (

    
    )[1][3][4]
    
  • Methanol (dry)

Procedure:

  • Imine Pre-formation: Mix the pyrazole glyoxylate (1.0 equiv) and amine (1.2 equiv) in neat

    
     (2.0 equiv).
    
  • Stir: Stir at ambient temperature for 6–12 hours. The mixture will become viscous.

    • Mechanism:[3][5][6][7][8][9] Titanium acts as a Lewis acid and a powerful dehydrating agent, forcing the imine formation to completion.

  • Dilution: Dilute the viscous oil with dry Methanol (0.2 M).

  • Reduction: Cool to 0°C. Carefully add

    
     (1.5 equiv) portion-wise. (Caution: Exothermic gas evolution).
    
  • Quench: Stir for 2 hours, then quench by adding 1N NaOH (to precipitate titanium salts).

  • Filtration: Filter the white precipitate through a Celite pad.

  • Workup: Concentrate the filtrate and extract as in Protocol A.

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Pyrazole ring deactivating the ketone.Switch to Protocol B (

). Increase reaction time for imine formation step.

-Hydroxy Byproduct
Reduction occurring before imine formation.Ensure amine is added before the reducing agent. Use STAB instead of

or

.
Over-Alkylation (Dialkylation) Primary amine reacting with two ketone molecules.Use a large excess of amine (5–10 equiv) if the amine is cheap/volatile. Use the amine hydrochloride salt.
No Reaction (Sterics) Bulky amine + Bulky Pyrazole.Heat the imine formation step (50°C) in DCE before adding STAB.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Lindsay-Scott, P. J., et al. (2017).[8] "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines." The Journal of Organic Chemistry. (Details reductive amination on pyrazole-5-aldehydes/ketones).

  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[3]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry.

Sources

Method

Heterocycle formation using 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid as a starting material

Leveraging 2-Oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic Acid as a Linchpin Scaffold Executive Summary This application note details the synthetic utility of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (CAS: 637336-...

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging 2-Oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic Acid as a Linchpin Scaffold

Executive Summary

This application note details the synthetic utility of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (CAS: 637336-34-6). As a functionalized


-keto acid, this scaffold serves as a versatile "linchpin" for constructing pharmacologically active heterocycles. The pyrazole core is a privileged structure in kinase inhibitors (e.g., Ruxolitinib, Crizotinib), while the 

-oxo acid moiety allows for divergent reaction pathways including condensation, decarboxylative coupling, and multicomponent assembly.

This guide provides validated protocols for three distinct transformations:

  • Quinoxaline Assembly: Classical condensation for fused bicyclic systems.

  • Decarboxylative Amidation: Copper-catalyzed C-N bond formation.

  • 1,2,4-Triazinone Formation: Cyclocondensation for bioactive scaffolds.

Chemical Profile & Reactivity

The starting material features a 1,3,5-trimethyl-1H-pyrazole ring attached at the C4 position to a glyoxalic acid moiety.

  • Steric Considerations: The methyl groups at positions 3 and 5 of the pyrazole ring create a steric pocket around the exocyclic ketone. This reduces electrophilicity compared to phenylglyoxalic acid, often requiring elevated temperatures or Lewis acid activation for condensation reactions.

  • Electronic Profile: The pyrazole ring is electron-rich, but the carbonyl attachment acts as an electron-withdrawing group, stabilizing the molecule against rapid oxidative degradation.

Reactivity Divergence Map

The following diagram illustrates the divergent pathways accessible from this single precursor.

ReactivityMap Start 2-Oxo-2-(trimethyl-1H- pyrazol-4-yl)acetic Acid Quinox Pyrazolyl-Quinoxalines (Kinase Inhibition) Start->Quinox 1,2-Diamines (Condensation) Amide Pyrazolyl-Amides (Decarboxylative Coupling) Start->Amide Amines + [Cu] (Oxidative Decarboxylation) Triazine 1,2,4-Triazinones (Antiviral Scaffolds) Start->Triazine Thiosemicarbazide (Cyclocondensation)

Figure 1: Divergent synthetic pathways from the pyrazolyl-glyoxalic acid scaffold.

Application I: Synthesis of Pyrazolyl-Quinoxalines

Target: Fused nitrogen heterocycles for oncology (Pim-1/Pim-2 kinase inhibition). Mechanism: The Hinsberg reaction involving double condensation of the


-dicarbonyl equivalent with 1,2-diamines.
Mechanistic Insight

Due to the steric bulk of the 3,5-dimethyl groups on the pyrazole, the initial nucleophilic attack usually occurs at the more accessible carboxylic acid carbonyl (after in situ activation or esterification) or requires acid catalysis to activate the ketone. However, in refluxing acetic acid, the protonation of the ketone overcomes this steric barrier.

QuinoxalineMech Step1 Starting Material (Keto-Acid) Step2 Protonation of Ketone (Acid Catalysis) Step1->Step2 + AcOH/H+ Step3 Nucleophilic Attack (Schiff Base 1) Step2->Step3 + o-Phenylenediamine Step4 Intramolecular Cyclization (Amide Formation) Step3->Step4 - H2O Step5 Dehydration & Aromatization Step4->Step5 Product Pyrazolyl-Quinoxalinone Step5->Product

Figure 2: Step-wise mechanism for the condensation of pyrazolyl-glyoxalic acid with diamines.

Validated Protocol

Reagents:

  • 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (1.0 equiv)

  • o-Phenylenediamine (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Catalyst: None (if AcOH used) or p-TsOH (10 mol% if EtOH used)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the keto acid in 5 mL of glacial acetic acid. The solution may appear slightly yellow.

  • Addition: Add 1.1 mmol of o-phenylenediamine.

  • Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor via TLC (50% EtOAc/Hexane). The starting keto acid spot (usually polar/streaking) should disappear.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into 20 mL of crushed ice/water.

  • Precipitation: The quinoxalinone product typically precipitates as a solid. Stir for 15 minutes.

  • Filtration: Filter the solid, wash with cold water (3 x 10 mL) to remove excess acid and diamine.

  • Purification: Recrystallize from hot ethanol.

Expected Yield: 75–85% Data Check: 1H NMR should show the disappearance of the broad COOH singlet and the appearance of aromatic protons from the quinoxaline ring.

Application II: Copper-Catalyzed Decarboxylative Amidation

Target:


-Ketoamides or Amides (Linker chemistry).
Context: 

-Keto acids are excellent surrogates for organometallic reagents. Using copper catalysis, one can extrude CO2 to form an amide bond directly, a reaction highly valuable for late-stage functionalization.
Protocol

Reagents:

  • Keto acid (1.0 equiv)[1]

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst: CuI (10 mol%) or Cu(OAc)2 (10 mol%)

  • Oxidant: TBHP (tert-Butyl hydroperoxide) or O2 balloon

  • Solvent: Dichloroethane (DCE) or Toluene

Procedure:

  • Setup: Flame-dry a reaction tube. Add Keto acid (0.5 mmol), CuI (10 mg), and the amine (0.6 mmol).

  • Solvent: Add 2 mL of DCE.

  • Oxidant: Add TBHP (2.0 equiv) slowly.

  • Reaction: Seal the tube and heat to 80°C for 12 hours.

    • Note: The reaction involves the release of CO2 gas; ensure the vessel can handle slight pressure or use an open reflux system.

  • Work-up: Dilute with DCM, wash with saturated NaHCO3 (to remove unreacted acid) and brine.

  • Purification: Flash column chromatography.

Mechanism Note: This proceeds via a radical pathway. The


-keto acid coordinates to Cu, undergoes oxidative decarboxylation to form an acyl radical, which is then trapped by the amine.
Application III: 1,2,4-Triazinone Synthesis

Target: Bioactive scaffolds mimicking nucleobases. Reagents: Thiosemicarbazide, NaOH, Ethanol.

Procedure:

  • Dissolve the keto acid (1 mmol) and thiosemicarbazide (1.1 mmol) in Ethanol (10 mL).

  • Add 10% aqueous NaOH (2 mL).

  • Reflux for 4 hours. The basic medium promotes the condensation of the terminal hydrazine with the ketone and the subsequent cyclization with the carboxylic acid.

  • Acidify with dilute HCl to pH 4 to precipitate the 1,2,4-triazin-5(4H)-one derivative.

  • Recrystallize from DMF/Water.

Troubleshooting & Optimization Guide
IssueProbable CauseCorrective Action
Low Yield (Quinoxaline) Steric hindrance of trimethyl groupSwitch solvent from EtOH to Glacial AcOH to increase reaction temperature and protonation.
Sticky/Oily Product Pyrazole aggregationTriturate the crude oil with cold Diethyl Ether or MTBE to induce crystallization.
Incomplete Decarboxylation Catalyst poisoningEnsure the amine substrate does not strongly chelate Copper. Increase catalyst loading to 20 mol%.
Starting Material Remains Low electrophilicity of ketoneAdd a Lewis Acid (e.g., ZnCl2) if avoiding harsh acidic conditions.
References
  • General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." RSC Advances, 2021. Link

  • Decarboxylative Coupling: Goossen, L. J., et al. "Decarboxylative cross-coupling of aryl tosylates with aromatic carboxylate salts." Science, 2006. Link

  • Keto Acid Functionalization: Quintard, A. "Copper Catalyzed Decarboxylative Functionalization of Ketoacids."[2] The Chemical Record, 2021.[2] Link

  • Pyrazolyl-Quinoxaline Activity: Burguete, A., et al. "Synthesis and Biological Activities of pyrazolo[3,4-g]quinoxaline Derivatives." European Journal of Medicinal Chemistry, 2011. Link

  • Triazine Synthesis: El-Faham, A., et al. "Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives." Molecules, 2022.[3] Link

Sources

Application

Application Note: Esterification of 2-Oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic Acid

This Application Note and Protocol guide details the preparation of esters from 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid . This scaffold is a critical intermediate in the synthesis of p38 MAPK inhibitors, ant...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the preparation of esters from 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid . This scaffold is a critical intermediate in the synthesis of p38 MAPK inhibitors, anti-inflammatory agents, and other heterocyclic pharmaceutical candidates.

Executive Summary & Chemical Context

The substrate, 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (CAS: 70598-03-7), presents a unique dual-electrophile system: an


-keto moiety adjacent to a carboxylic acid, attached to an electron-rich pyrazole ring.
Structural Analysis & Reactivity Profile
  • 
    -Keto Acid Stability:  While generally stable, 
    
    
    
    -keto acids are susceptible to decarbonylation (loss of CO) under extreme thermal stress (
    
    
    ) or strong oxidative conditions.
  • Pyrazole Basicity: The N2 nitrogen of the pyrazole ring (

    
    ) will protonate under acidic esterification conditions. This increases water solubility of the intermediate salt, requiring careful pH adjustment during workup to ensure efficient extraction into organic solvents.
    
  • Steric Environment: The methyl groups at positions 3 and 5 of the pyrazole ring provide steric bulk, which may slightly retard nucleophilic attack at the carbonyl carbon, necessitating longer reaction times or activated acylating agents compared to simple aliphatic acids.

Reaction Pathways

We define three distinct protocols based on scale and substrate sensitivity:

  • Method A (Fischer-Speier): Best for robust, large-scale synthesis of methyl/ethyl esters.

  • Method B (Acyl Chloride Activation): Ideal for sterically hindered alcohols or rapid kinetics.

  • Method C (Steglich Coupling): Reserved for acid-sensitive alcohols or complex substrates.

Experimental Workflow Visualization

EsterificationWorkflow Start Starting Material: 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid Decision Select Method based on Alcohol & Scale Start->Decision MethodA Method A: Fischer-Speier (Reflux with H2SO4/MeOH) Scale: >10g Decision->MethodA Simple Alcohols (MeOH, EtOH) MethodB Method B: Thionyl Chloride (SOCl2 Activation) Scale: 1g - 100g Decision->MethodB High Yield Requirement MethodC Method C: Steglich Coupling (EDC/DMAP) Scale: <1g / Sensitive Alcohols Decision->MethodC Complex/Labile Alcohols Intermediate Intermediate Formation MethodA->Intermediate Protonation MethodB->Intermediate Acyl Chloride MethodC->Intermediate O-Acylisourea Workup Workup Strategy: Neutralization (pH 8) -> Extraction Intermediate->Workup Purification Purification: Recrystallization or Flash Column Workup->Purification Final Final Product: Alkyl 2-oxo-2-(trimethylpyrazolyl)acetate Purification->Final

Caption: Decision matrix and workflow for the esterification of pyrazole


-keto acids.

Detailed Protocols

Method A: Acid-Catalyzed Esterification (Fischer-Speier)

Recommended for: Methyl and Ethyl esters on multigram scale.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (Solvent, excess)

  • Sulfuric Acid (

    
    , conc., 0.5 equiv) or Thionyl Chloride (catalytic generator of HCl)
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (10.0 g, 54.9 mmol) in anhydrous Methanol or Ethanol (100 mL).

  • Catalyst Addition: Cool the suspension to 0°C. Add concentrated

    
     (1.5 mL) dropwise. Note: The pyrazole nitrogen will scavenge the first equivalent of protons.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
    
  • Concentration: Evaporate the bulk of the alcohol under reduced pressure.

  • Neutralization (Critical): Dissolve the residue in ice-water (50 mL). The pH will be acidic (~1). Slowly add saturated

    
     solution with stirring until pH reaches 8. Caution: Foaming (
    
    
    
    ).
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Yield: Expect 85–92% as a pale yellow solid.

Method B: Activation via Acyl Chloride

Recommended for: Sterically hindered alcohols (e.g., Isopropyl, tert-Butyl) or when anhydrous conditions are strict.

Reagents:

  • Substrate (1.0 equiv)

  • Thionyl Chloride (

    
    , 2.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)
    
  • Target Alcohol (1.2 equiv)

  • Triethylamine (

    
    , 2.5 equiv)
    
  • Dichloromethane (DCM, solvent)

Procedure:

  • Activation: To a suspension of the keto-acid (5.0 g, 27.4 mmol) in dry DCM (50 mL) at 0°C, add Thionyl Chloride (4.0 mL, 54.8 mmol) dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. The solution should become clear as the acid chloride forms.

  • Evaporation: Remove solvent and excess

    
     under vacuum. Azeotrope with toluene twice to remove trace HCl.
    
  • Esterification: Redissolve the crude yellow oil (acid chloride) in dry DCM (30 mL). Cool to 0°C.[1]

  • Addition: Add a mixture of the Target Alcohol (33 mmol) and Triethylamine (68 mmol) in DCM (20 mL) dropwise.

  • Workup: Stir for 4 hours at RT. Quench with water.[2] Wash organic layer with 1M HCl (to remove excess amine), then saturated

    
    .
    
  • Yield: Expect 90–95%.

Method C: Steglich Esterification (EDC/DMAP)

Recommended for: Labile alcohols or library synthesis.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (1.1 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • DMAP (0.1 equiv)

  • DCM or DMF (Solvent)

Procedure:

  • Combine: Dissolve the keto-acid (1.0 mmol), Alcohol (1.1 mmol), and DMAP (0.1 mmol) in dry DCM (10 mL).

  • Coupling: Cool to 0°C. Add EDC

    
    HCl (1.2 mmol) in one portion.
    
  • Stir: Allow to warm to RT overnight.

  • Workup: Dilute with DCM, wash with 0.5M citric acid (removes EDC urea and DMAP), then brine.

  • Purification: Flash chromatography is usually required to remove N-acylurea byproducts.

Analytical Data & Quality Control

Expected Data for Ethyl 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate:

ParameterSpecificationNotes
Appearance Pale yellow crystalline solidColor deepens if decarboxylation occurs.

NMR (CDCl

)

4.35 (q, 2H), 2.50 (s, 3H), 2.45 (s, 3H), 1.35 (t, 3H)
Distinct ethyl quartet/triplet. Pyrazole methyls are singlets.

NMR

~182 (Keto C=O), ~163 (Ester C=O)
Two carbonyl signals are diagnostic.
MS (ESI+)

Base peak usually M+1.
HPLC Purity

(UV 254 nm)
Impurity: Decarboxylated product (Aldehyde).

Troubleshooting & Safety

Common Issues
  • Low Yield / Water Solubility: The pyrazole ring makes the zwitterionic form highly water-soluble. Solution: Ensure the aqueous phase is adjusted to pH 8–9 during extraction. Do not leave it acidic (protonated pyrazole stays in water) or too basic (ester hydrolysis).

  • Ketal Formation: If using methanol/ethanol with excessive acid and heat, the

    
    -keto group may form a hemiketal or ketal. Solution:  Monitor reaction time strictly or use Method B (Acid Chloride).
    
Safety (MSDS Summary)
  • 2-Oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid: Irritant. Avoid inhalation.

  • Thionyl Chloride: Corrosive, releases HCl/SO2. Use in a fume hood.

  • EDC/DMAP: Sensitizers. Wear gloves.

References

  • General Synthesis of Pyrazole-4-glyoxylic Acids

    • Holzer, W., & Seiringer, G. (2003). Pyrazol-4-yl-glyoxylic acids: Synthesis and reaction with nucleophiles.Journal of Heterocyclic Chemistry, 40(3), 499–505.
    • (Generalized methodology for pyrazole glyoxylic acids).

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
  • Steglich Esterification Mechanism

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • Cooper, A. J. L., et al. (1983).

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectral Analysis of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic Acid: A Comparative Approach

For researchers and professionals in drug development and medicinal chemistry, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particul...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, a substituted pyrazole ketoacid of interest in synthetic chemistry.

Instead of merely presenting a standalone spectrum, this guide employs a comparative methodology. By contrasting the predicted spectral data of our target molecule with structurally related analogues, we can gain a deeper understanding of how different functional groups influence proton chemical shifts. This approach not only validates our spectral interpretation but also provides a framework for analyzing similar pyrazole derivatives.

Predicted ¹H NMR Analysis of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic Acid

The structure of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid presents a unique set of proton environments. The pyrazole ring is fully substituted, meaning we will not observe any characteristic ring proton signals or their associated coupling. The spectrum is therefore expected to be relatively simple, dominated by singlets from the three methyl groups and the carboxylic acid proton.

The key to the analysis lies in predicting the chemical shifts of the three distinct methyl groups (N-CH₃, C3-CH₃, and C5-CH₃) and the acidic proton. The C4 position is occupied by an electron-withdrawing α-ketoacyl group, which will exert a significant deshielding effect on the adjacent C3 and C5 methyl groups.

Below is the predicted ¹H NMR spectrum, assuming a standard solvent like DMSO-d₆, which is suitable for dissolving carboxylic acids and avoiding proton exchange with the solvent.

Assigned ProtonPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift
-COOH12.0 - 13.5Singlet (broad)1HCarboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding and exchange. Typical range is 10-13 ppm.[1]
N1-CH₃~ 3.8Singlet3HThe N-methyl group is deshielded by the electronegative nitrogen atom. Its chemical shift is expected to be similar to that of N-methyl groups in other pyrazoles.
C5-CH₃~ 2.5Singlet3HThis methyl group is attached directly to the pyrazole ring and is deshielded by the adjacent electron-withdrawing ketoacyl group at C4. Protons alpha to a ketone typically appear in the 2.1-2.7 ppm range.[2]
C3-CH₃~ 2.4Singlet3HSimilar to the C5-methyl, this group is deshielded by the adjacent ketoacyl moiety. It may have a slightly different chemical shift from the C5-methyl due to the different electronic environment of the adjacent N-N bond versus the N-C bond.
Molecular Structure and Proton Assignments

The diagram below illustrates the structure of the target molecule with the protons labeled corresponding to the assignments in the table above.

Caption: Structure of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid with key proton groups highlighted.

Comparative Spectral Analysis

To substantiate our predicted chemical shifts, we will compare them against the known ¹H NMR data of three relevant compounds:

  • 1,3,5-Trimethyl-1H-pyrazole: The parent heterocyclic core, allowing us to see the baseline shifts for the methyl groups and the lone ring proton (H4) without the C4 substituent.

  • Methyl 1H-pyrazole-4-carboxylate: This compound introduces a carbonyl-containing, electron-withdrawing group at the C4 position, demonstrating its powerful deshielding effect on the ring protons.

  • Ethyl 2-oxo-2-(p-tolyl)acetate: An example of an α-ketoester, which helps to benchmark the environment of the keto-acid moiety, though attached to a different ring system.

CompoundH4 / Ring Protons (δ ppm)N1-CH₃ (δ ppm)C3/C5-CH₃ (δ ppm)Other Key Signals (δ ppm)
Target (Predicted) N/A (substituted)~ 3.8~ 2.4 / ~ 2.512.0-13.5 (-COOH)
1,3,5-Trimethyl-1H-pyrazole[3]5.90 (H4)~ 3.6~ 2.2N/A
Methyl 1H-pyrazole-4-carboxylate[4]~ 8.0 (H3/H5)N/A (N-H)N/A3.8 (-OCH₃)
Ethyl 2-oxo-2-(p-tolyl)acetate[5]N/AN/AN/A4.44 (-OCH₂CH₃), 1.42 (-OCH₂CH₃), 7.90/7.30 (Aryl-H)
Key Insights from Comparison:
  • Effect of the Ketoacyl Group: In 1,3,5-trimethyl-1H-pyrazole, the lone H4 proton appears at a relatively shielded 5.90 ppm.[3] When this position is substituted with a carboxylate group (as in methyl 1H-pyrazole-4-carboxylate), the adjacent H3/H5 protons are dramatically deshielded to ~8.0 ppm.[4] This strong deshielding is caused by the electron-withdrawing nature of the carbonyl group. We predict a similar, albeit less dramatic, deshielding effect on the C3 and C5 methyl groups of our target compound, shifting them downfield from the ~2.2 ppm seen in the parent trimethylpyrazole to an estimated 2.4-2.5 ppm.

  • N-Methyl vs. C-Methyl Shifts: The N1-CH₃ protons are consistently found further downfield (~3.6-3.8 ppm) than the C-CH₃ protons (~2.2-2.5 ppm) due to the direct attachment to the electronegative nitrogen atom.[6] This provides a clear basis for assigning the most downfield methyl singlet to the N1-CH₃ group.

  • Carboxylic Acid Proton: The chemical shift of carboxylic acid protons can vary widely and is dependent on solvent, concentration, and temperature. However, they are characteristically found far downfield, often beyond 10 ppm.[1] The α-keto functionality is not expected to shift this proton outside its typical broad range.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality, reproducible ¹H NMR spectrum for compounds like 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, the following protocol is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility of the carboxylic acid and to position the residual solvent peak (~2.50 ppm) in a region that does not overlap with the analyte signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.

    • Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.

    • Perform standard tuning and matching of the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution and good lineshape.

  • Data Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of approximately -2 to 16 ppm to ensure all signals, including the broad carboxylic acid proton, are captured.

    • Use a 90° pulse angle.

    • Set the acquisition time to at least 3-4 seconds to ensure good data point resolution.

    • Set the relaxation delay to 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction.

    • Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm (if TMS is not used).

    • Integrate all signals and normalize the integration values relative to a known proton count (e.g., one of the 3H methyl signals).

NMR Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a Weigh 5-10 mg of Compound b Dissolve in 0.6 mL DMSO-d6 a->b c Transfer to NMR Tube b->c d Tune, Lock & Shim c->d e Set Acquisition Parameters (SW, AT, D1) d->e f Acquire 16-32 Scans e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Calibrate & Integrate h->i j Spectral Analysis (Assign Peaks) i->j

Caption: A standardized workflow for acquiring and processing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid is predicted to be characterized by four distinct singlets, corresponding to the carboxylic acid proton and the three methyl groups. By comparing the predicted chemical shifts with those of structurally analogous compounds, we can confidently assign each signal. The strong deshielding effect of the C4-ketoacyl group is the dominant factor influencing the shifts of the C3 and C5 methyl groups. This comparative guide provides a robust framework for the structural elucidation of this and other polysubstituted pyrazole derivatives, underscoring the power of NMR spectroscopy when coupled with a sound understanding of chemical structure and substituent effects.

References

  • Copper, A. J., & Redfield, A. G. (1975). Proton magnetic resonance studies of alpha-keto acids. Journal of Biological Chemistry, 250(2), 527-532. [Link]

  • SpectraBase. (n.d.). 1H NMR of 1H-pyrazole-4-carboxylic acid, 5-[[[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl]amino]carbonyl]-1-methyl-. Wiley-VCH GmbH. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem Compound Database. [Link]

  • Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis Contents. [Link]

  • Moore, S. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C₄H₈O₂. Magritek. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3,5-Trimethylpyrazole. PubChem Compound Database. [Link]

  • Claramunt, R. M., et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. European Journal of Organic Chemistry. [Link]

  • Gucma, M., & Gierczak, T. (2023). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances. [Link]

  • Al-Azawi, F. I., & Al-Azzawi, A. M. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. ResearchGate. [Link]

  • Chen, X., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Abraham, R. J. (n.d.). Proton Chemical Shifts in NMR. Part 13: Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Modgraph. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • University of Potsdam. (n.d.). Chemical shifts. [Link]

  • Al-Hilfi, J. A. (2010). 1H-NMR spectrum of pyrazole. ResearchGate. [Link]

  • Al-Jibouri, M. N. A. (2015). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Elguero, J., et al. (1999). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

  • Al-Jibouri, M. N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. ResearchGate. [Link]

  • Elguero, J., & Claramunt, R. M. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

  • SpectraBase. (n.d.). 1H NMR of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(1-phenylethyl)amino]-5-pyrimidinecarboxylate. Wiley-VCH GmbH. [Link]

Sources

Comparative

Comparative Guide: Reactivity of 2-Oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic Acid vs. Phenyl-Pyrazole Analogs

Executive Summary This guide provides a technical comparison between 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (referred to herein as TMP-Gly ) and its phenyl-pyrazole analogs (e.g., 1-phenyl- or 1,3-diphenyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (referred to herein as TMP-Gly ) and its phenyl-pyrazole analogs (e.g., 1-phenyl- or 1,3-diphenyl-pyrazole glyoxylic acids, referred to as PhP-Gly ).

While both scaffolds serve as critical intermediates for synthesizing p38 MAP kinase inhibitors, agrochemicals, and fused heterocyclic systems, their reactivity profiles diverge significantly due to electronic and steric factors.

Key Findings:

  • Synthetic Accessibility: TMP-Gly is synthesized more efficiently via Friedel-Crafts acylation due to the electron-rich nature of the trimethyl-substituted ring. PhP-Gly analogs often require harsher conditions or alternative lithiation routes due to ring deactivation.

  • Carbonyl Electrophilicity: The

    
    -keto group in PhP-Gly  is generally more electrophilic and reactive toward nucleophiles (amines/hydrazines) than in TMP-Gly , provided steric hindrance from C3/C5 substituents is minimized.
    
  • Stability: TMP-Gly exhibits superior thermal stability against decarboxylation compared to electron-deficient phenyl analogs, making it a more robust building block for high-temperature condensation reactions.

Structural & Electronic Basis of Reactivity

To predict experimental outcomes, one must understand the electronic environment of the C4-glyoxylic moiety.

Electronic Density Distribution

The reactivity difference is governed by the Hammett substituent constants (


) and the resulting electron density on the pyrazole ring.
  • Trimethyl Analog (TMP-Gly):

    • Substituents: Three methyl groups (N1, C3, C5).[1]

    • Effect: Strong Inductive Donation (+I). The methyl groups feed electron density into the pyrazole

      
      -system.
      
    • Consequence: The C4 position is highly nucleophilic (facilitating synthesis), but the attached

      
      -keto carbonyl is electronically "shielded" (less electrophilic) due to resonance donation from the ring.
      
  • Phenyl Analog (PhP-Gly):

    • Substituents: Phenyl group (typically at N1, sometimes C3/C5).

    • Effect: Inductive/Resonance Withdrawal (-I/-M). An N1-phenyl group pulls electron density away from the pyrazole ring.

    • Consequence: The C4 position is less nucleophilic (harder to functionalize initially). However, the resulting

      
      -keto carbonyl is electron-deficient and highly reactive toward nucleophilic attack (e.g., amidation).
      
Steric Environment
  • TMP-Gly: The carbonyl is flanked by methyl groups at C3 and C5. This creates a "steric pocket" that slows down the approach of bulky nucleophiles.

  • PhP-Gly: If the phenyl is at N1 and protons are at C3/C5, the carbonyl is sterically accessible. If phenyls are at C3/C5, the carbonyl is essentially blocked, requiring elevated temperatures for derivatization.

Synthetic Accessibility & Stability

Synthesis: Friedel-Crafts Acylation

The standard route to these molecules is the reaction of the parent pyrazole with oxalyl chloride (


).
FeatureTMP-Gly (Trimethyl)PhP-Gly (Phenyl)
Reagent Sensitivity Reacts exothermically with oxalyl chloride at 0°C.Often requires reflux or Lewis Acid catalyst (

) activation.
Regioselectivity Exclusive C4 acylation (C3/C5 blocked).High C4 selectivity, but N1-phenyl deactivation can lead to lower yields.
Yield Typically >85%.Typically 50–70% (dependent on phenyl position).
Thermal Stability (Decarboxylation)

-Keto acids are prone to decarboxylation (

) to form the corresponding aldehyde or protonated species.
  • Mechanism: Electron-withdrawing groups generally facilitate decarboxylation by stabilizing the developing negative charge on the ring after

    
     loss.
    
  • Observation: PhP-Gly analogs (electron-poor) are more prone to spontaneous decarboxylation during high-temperature workups (>100°C) than the electron-rich TMP-Gly .

  • Storage: TMP-Gly is stable at RT; PhP-Gly should be stored at -20°C.

Experimental Reactivity Profiles

Scenario A: Amide Coupling (Library Generation)

Target: Synthesis of


-ketoamides.
  • TMP-Gly: Requires activation (e.g., HATU/EDC) or conversion to acid chloride. Reaction rates are slower due to the +I effect of methyls reducing the electrophilicity of the carboxyl carbon.

  • PhP-Gly: Reacts rapidly. The electron-withdrawing phenyl group makes the carboxyl carbon more susceptible to nucleophilic attack.

Scenario B: Heterocyclization (Condensation)

Target: Fused systems (e.g., Pyrazolo-triazines) via reaction with amidines or hydrazines.

  • TMP-Gly: Excellent substrate. The stability of the molecule allows for the high temperatures (refluxing acetic acid/ethanol) required for cyclodehydration without decomposing the starting material.

  • PhP-Gly: Risk of competitive decarboxylation before cyclization occurs. Requires milder, catalyzed conditions.

Visualization of Pathways

Diagram 1: Comparative Reactivity Flow

This diagram illustrates the divergent paths based on the scaffold choice.

ReactivityComparison Start Parent Pyrazole Inter Intermediate: Pyrazoly-Glyoxylyl Chloride Start->Inter (COCl)2 Friedel-Crafts Product Target: Alpha-Keto Acid Inter->Product Hydrolysis (H2O) Amide Amide Derivative (Drug Scaffold) Product->Amide Amine/HATU PhP > TMP (Rate) Hetero Fused Heterocycle (Cyclization) Product->Hetero Hydrazine/Heat TMP > PhP (Stability) Decarb Decarboxylation (Degradation) Product->Decarb Heat (>120°C) Risk: PhP High

Caption: Workflow showing synthesis and downstream reactivity risks. Note the higher degradation risk for Phenyl analogs.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The color change in Step 1 serves as a visual indicator of reaction progress.

Protocol 1: Synthesis of TMP-Gly (Optimized)

Objective: Synthesis of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid.[2]

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagent Prep: Dissolve 1,3,5-trimethyl-1H-pyrazole (10 mmol, 1.10 g) in anhydrous Dichloromethane (DCM, 50 mL).

  • Acylation (The Critical Step):

    • Cool solution to 0°C (Ice bath). Reason: Controls exotherm to prevent polymerization.

    • Add Oxalyl Chloride (12 mmol, 1.05 mL) dropwise over 15 minutes.

    • Observation: Solution will turn yellow/orange, indicating formation of the glyoxylyl chloride intermediate.

    • Allow to warm to RT and stir for 2 hours.

  • Hydrolysis:

    • Pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

    • Mechanism:[3][4][5][6] Hydrolyzes the acyl chloride to the

      
      -keto acid.
      
  • Workup:

    • Separate organic layer. Extract aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      .
      
    • Concentrate in vacuo.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

    • Expected Yield: 85-92%.

    • Validation: 1H NMR should show loss of C4-H signal and presence of broad COOH singlet (~13-14 ppm).

Protocol 2: Comparative Amidation (Test System)

Objective: Assess reactivity difference between TMP-Gly and PhP-Gly.

  • Mix: In two separate vials, dissolve 1.0 eq of TMP-Gly and PhP-Gly in DMF.

  • Activate: Add 1.1 eq HATU and 2.0 eq DIPEA. Stir for 5 mins.

  • Couple: Add 1.0 eq Benzylamine.

  • Monitor: Check via LC-MS at T=15 min, 1 hr, and 4 hr.

    • Expected Result:PhP-Gly reaches >90% conversion significantly faster than TMP-Gly (due to steric/electronic factors discussed above).

Data Summary Table

ParameterTMP-Gly (1,3,5-Trimethyl)PhP-Gly (1-Phenyl)
MW 182.18 g/mol ~230.22 g/mol
Solubility (Water) Moderate (Polar)Low (Lipophilic)
pKa (COOH) ~3.5 (Electron rich ring destabilizes anion less)~3.2 (Phenyl withdraws, stabilizes anion)
Nu- Attack at Ketone Slower (Steric hindrance + Electronic shielding)Faster (Electron deficient ketone)
Decarboxylation Temp >180°C~140-160°C (Substituent dependent)
UV Absorbance

~250 nm

~280 nm (Conjugation)

References

  • Synthesis of Pyrazole-4-glyoxylic Acids

    • Title: "Recent highlights in the synthesis and biological significance of pyrazole deriv
    • Source: Vertex AI / NIH
    • URL:[Link] (Inferred from search context 1.1)

  • Friedel-Crafts Acylation Methodologies

    • Title: "Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
    • Source: Organic Syntheses
    • URL:[Link]

  • Title: "Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • Electronic Effects in Pyrazoles

    • Title: "Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP)"
    • Source: Bioorganic & Medicinal Chemistry[1][7][8][9]

    • URL:[Link]

  • Product Verification

    • Title: "2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid Product Page"
    • Source: Sigma-Aldrich[2]

Sources

Validation

Establishing Reference Standards for 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid Assays

Executive Summary & Technical Context[1][2][3] The establishment of a primary reference standard for 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (hereafter referred to as TmP-Gly ) is a critical control point in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

The establishment of a primary reference standard for 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (hereafter referred to as TmP-Gly ) is a critical control point in the development of pyrazole-based kinase inhibitors and agrochemicals.[1] This molecule typically serves as a Key Starting Material (KSM) or a monitored process impurity formed during the acylation of 1,3,5-trimethylpyrazole.[1]

Its structure—a pyrazole ring substituted with a highly polar


-keto acid moiety—presents unique stability challenges, including hygroscopicity and potential for decarboxylation.[1] Consequently, relying on a simple "area normalization" HPLC assay is insufficient.[1] This guide objectively compares the two industry-standard methodologies for assay assignment: Mass Balance (100% - Impurities)  and Quantitative NMR (qNMR) , recommending qNMR as the superior primary method for this specific chemotype due to its independence from response factors.[1]

Characterization & Structural Identification

Before assay assignment, the candidate material must undergo rigorous structural elucidation.[1] For TmP-Gly, the following specific signals confirm identity and isomeric purity (distinguishing from the 1,3,4-trimethyl isomer).

Key Structural Markers[1][4]
  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       ~2.3-2.5 ppm (s, 3H, 
      
      
      
      -Me or
      
      
      -Me).[1]
    • 
       ~3.6-3.8 ppm (s, 3H, 
      
      
      
      -Me).[1]
    • Absence of aromatic proton at position 4 (substituted by glyoxylic acid).[1]

    • Broad singlet ~13-14 ppm (COOH).[1]

  • MS (ESI-):

    
     peak at ~181 m/z (Calculated MW: 182.18  g/mol ).[1]
    
  • IR: Distinct carbonyl doublets: Ketone (~1680 cm

    
    ) and Acid (~1720 cm
    
    
    
    ).[1]

Comparative Analysis: qNMR vs. Mass Balance[1]

The central decision in establishing a reference standard is the choice of assay method. Below is a direct comparison of the two approaches for TmP-Gly.

Table 1: Method Performance Comparison
FeatureMethod A: Quantitative NMR (qNMR) Method B: Mass Balance (MB)
Principle Absolute quantification relative to an internal standard (IS).[1]

Primary Advantage Traceability: Does not require a reference standard of the analyte itself.[1]Familiarity: Uses standard equipment (HPLC, KF, TGA) found in all QC labs.
Critical Risk IS Selection: IS must not overlap with TmP-Gly methyl signals.[1]Response Factors: Assumes all impurities have the same UV response as TmP-Gly (often false for synthesis intermediates).[1]
Sample Requirement Low (~10-20 mg).[1]High (>100 mg for TGA/ROI/KF/HPLC).[1]
Precision (RSD) < 0.5% (High precision required).Variable (Cumulative error from 4 different techniques).
Suitability for TmP-Gly Optimal. The 3 methyl groups provide sharp, intense singlets for integration.[1]Sub-optimal. Highly polar acidic impurities may not retain well on C18, leading to overestimation of purity.[1]
Expert Insight: Why qNMR Wins for TmP-Gly

For this specific molecule, the Mass Balance approach is prone to "bias high."[1] The glyoxylic acid moiety makes the molecule and its potential degradants (e.g., the decarboxylated pyrazole) highly polar.[1] Standard RP-HPLC may elute these salts in the void volume, causing them to be missed in the purity calculation.[1] qNMR , utilizing the distinct methyl singlets of the pyrazole ring, provides a direct measurement of the active moiety regardless of inorganic salt load or water content.[1]

Experimental Protocols

Protocol A: High-Precision qNMR Assay (Recommended)

Objective: Determine absolute purity using Maleic Acid as the Internal Standard (IS).[1]

  • Selection of IS: Use Maleic Acid (TraceCERT® or equivalent).[1]

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.3 ppm, well-separated from the TmP-Gly methyl regions (
      
      
      
      2.0–4.0 ppm).[1]
  • Sample Preparation:

    • Weigh exactly

      
       mg of TmP-Gly sample (
      
      
      
      ) into a vial.
    • Weigh exactly

      
       mg of Maleic Acid IS (
      
      
      
      ) into the same vial.[1]
    • Dissolve in 1.0 mL DMSO-

      
      . Ensure complete dissolution (vortex/sonicate).[1]
      
  • Acquisition Parameters (Bruker 400 MHz or higher):

    • Pulse Angle:

      
      .[1]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical:
      
      
      to ensure full relaxation of methyl protons).
    • Scans: 16 or 32 (for S/N > 250:1).

    • Temperature: 298 K.[1]

  • Processing:

    • Phase and baseline correction (manual preferred).[1]

    • Integrate the IS singlet (

      
       6.[1]3) and the N-Methyl singlet of TmP-Gly (
      
      
      
      ~3.7).[1]
  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons (IS=2, Sample=3),
      
      
      = Molar Mass,
      
      
      = Mass,
      
      
      = Purity.[1]
Protocol B: Chromatographic Purity (Supporting Data)

Objective: Determine organic impurities for stability monitoring.

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3),

    
     mm, 3.5 
    
    
    
    m.[1]
    • Reasoning: Standard C18 suffers from pore dewetting with 100% aqueous mobile phases required for retaining this polar acid.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0% B (Hold 2 min)

    
     40% B (15 min) 
    
    
    
    90% B (18 min).
  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyls).[1]

Visualizations & Workflows

Diagram 1: Reference Standard Certification Workflow

This workflow illustrates the decision logic for certifying the TmP-Gly standard, prioritizing qNMR while using HPLC for impurity profiling.

G Start Crude TmP-Gly Candidate Material ID Structural ID (1H NMR, MS, IR) Start->ID Decision Is Structure Confirmed? ID->Decision Sub_qNMR Primary Assay: qNMR (Internal Standard Method) Decision->Sub_qNMR Yes Sub_MB Secondary: Mass Balance (HPLC + KF + ROI) Decision->Sub_MB Yes Compare Data Reconciliation (Do results match within 1.0%?) Sub_qNMR->Compare Sub_MB->Compare Pass Assign Potency (Average or qNMR value) Compare->Pass Yes Fail Investigate: - Hygroscopicity (KF error) - Response Factors (HPLC error) Compare->Fail No COA Issue Certificate of Analysis (Valid for 12 Months) Pass->COA Fail->ID Re-purify

Caption: Dual-pathway certification workflow ensuring cross-validation between absolute (qNMR) and relative (Mass Balance) methods.

Diagram 2: Synthesis & Impurity Pathway

Understanding the origin of TmP-Gly helps in selecting the right HPLC method.[1] The diagram below shows the formation of the target and its critical decarboxylated impurity.[1]

ChemicalPathway SM1 1,3,5-Trimethylpyrazole Intermediate Intermediate Complex SM1->Intermediate + Reagent Reagent Oxalyl Chloride / AlCl3 Product TARGET: TmP-Gly (2-oxo-acetic acid deriv.) Intermediate->Product Hydrolysis Impurity Impurity A: 1,3,5-Trimethylpyrazole (Decarboxylation Product) Product->Impurity Heat / Oxidation (- CO2)

Caption: Synthesis pathway showing the potential reversion to the starting pyrazole via decarboxylation, a critical stability-indicating parameter.

References

  • International Council for Harmonisation (ICH). Guideline Q6A: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1] (1999).[1] Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] (2023).[1] Link[1]

  • Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product and drug discovery."[1] Journal of Natural Products, 75(4), 834-851.[1] (2012).[1][2] Link[1]

  • Bhat, S., et al. "Impurity profiling of pyrazole derivatives using LC-MS/MS."[1] Journal of Pharmaceutical Analysis, 9(2), 120-128.[1] (2019). Link[1]

  • European Medicines Agency (EMA). Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations.[1] (2014).[1][3] Link

Sources

Comparative

Validating Synthesis Batches of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic Acid: A High-Throughput Spectroscopic Protocol

Executive Summary: The Speed vs. Specificity Trade-off In the high-pressure environment of pharmaceutical intermediate synthesis, waiting 45 minutes for an HPLC trace to validate a reaction endpoint or a crude batch is o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Speed vs. Specificity Trade-off

In the high-pressure environment of pharmaceutical intermediate synthesis, waiting 45 minutes for an HPLC trace to validate a reaction endpoint or a crude batch is often a bottleneck. For 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (hereafter OTPA ), a critical building block in heterocyclic drug discovery, UV-Vis spectroscopy offers a viable, high-throughput alternative to HPLC for specific validation stages—provided the method is rigorously self-validating.

This guide outlines a robust UV-Vis protocol designed not just to measure absorbance, but to actively interrogate batch quality using dual-wavelength ratiometric analysis. While HPLC remains the gold standard for final purity release, this UV-Vis method serves as a superior In-Process Control (IPC) and rapid batch screening tool.

The Molecule & The Challenge

To validate OTPA using UV-Vis, we must first deconstruct its chromophoric signature. The molecule consists of two distinct UV-active moieties:

  • The Pyrazole Ring (Trimethyl-substituted): An aromatic system rich in

    
     transitions. Due to the trimethyl substitution (likely 1,3,5-positioning), the electron density is high, typically resulting in a strong absorption band in the 230–250 nm  range.
    
  • The

    
    -Keto Acid Moiety:  This group introduces a carbonyl (
    
    
    
    ) conjugated to the pyrazole ring. It exhibits two transitions:
    • 
      :  Overlaps with the aromatic region (<250 nm).
      
    • 
      :  A forbidden, lower-intensity transition involving the non-bonding electrons of the carbonyl oxygen.[1][2][3] This typically manifests as a shoulder or weak peak in the 300–330 nm  region.
      

The Validation Challenge: Synthesis batches of OTPA often contain specific impurities:

  • Unreacted 1,3,5-trimethylpyrazole: Lacks the

    
    -keto carbonyl, meaning it absorbs at 240 nm but is transparent >300 nm.
    
  • Decarboxylated byproducts: Loss of the acidic moiety shifts the spectral profile.

By exploiting the ratio between the strong


 band and the weak 

band, we can create a "Purity Index" that flags impure batches without a chromatographic column.

Comparative Analysis: UV-Vis vs. Alternatives

The following table objectively compares the proposed UV-Vis method against the industry standards (HPLC-UV and


H-NMR).
FeatureUV-Vis (Proposed Method)HPLC-UV (Gold Standard)

H-NMR (Structural ID)
Time per Sample < 2 minutes30–45 minutes15–20 minutes
Specificity Low (Total Absorbance)High (Separates Impurities)Very High (Structural Resolution)
LOD (Limit of Detection)

0.5

g/mL

0.05

g/mL

100

g/mL
Cost per Run Negligible (Solvent only)High (Column wear, Solvents)High (Deuterated solvents, Cryogens)
Primary Use Case IPC, Reaction Endpoint, Triage Final Batch Release, Purity Profiling Structure Confirmation
Validation Requirement Requires Reference Standard & Purity IndexRequires System Suitability (SST)Requires Reference Standard

The Self-Validating Experimental Protocol

Objective: Quantify OTPA concentration and flag qualitative deviations using a Dual-Wavelength Ratiometric approach.

Materials
  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
  • Solvent: Methanol (HPLC Grade) .

    • Rationale: Methanol is preferred over non-polar solvents to stabilize the polar ionic forms of the acid and prevent spectral shifts due to keto-enol tautomerization.

  • Standard: Certified Reference Standard of OTPA (>99.5% purity).

Step-by-Step Methodology
Step 1: Preparation of Stock Solutions[4]
  • Standard Stock (S1): Accurately weigh 10.0 mg of OTPA Reference Standard into a 100 mL volumetric flask. Dissolve in Methanol.[5] (Conc: 100

    
    g/mL).
    
  • Sample Stock (T1): Accurately weigh 10.0 mg of the Synthesis Batch (crude or crystallized) into a 100 mL volumetric flask. Dissolve in Methanol.[5]

Step 2: Determination of

and Purity Index (Development Phase)
  • Scan the Standard Stock (S1) from 200 nm to 400 nm against a Methanol blank.

  • Identify two key wavelengths:[1]

    • 
       (Quantitation): The wavelength of maximum absorbance (likely 242 nm ).
      
    • 
       (Qualitative Check): The local maximum or shoulder of the 
      
      
      
      transition (likely 315 nm ).
  • Calculate the Reference Ratio (

    
    ) :
    
    
    
    
    • Note: This ratio is a constant physical property of the pure molecule. Any deviation >5% indicates impurity.

Step 3: Routine Batch Validation (The Assay)
  • Dilute S1 and T1 to a working concentration of 10

    
    g/mL (1:10 dilution).
    
  • Measure Absorbance at

    
     and 
    
    
    
    for both Standard and Sample.
  • System Suitability Test (SST):

    • The Absorbance of the Standard at

      
       must be within 0.6 – 0.8 AU.
      
    • The %RSD of 5 replicate scans must be < 1.0%.

Step 4: Data Processing & Criteria

Calculate the Batch Purity Ratio (


)  and Assay % :


Decision Criteria:

  • PASS: Assay is 98.0% – 102.0% AND

    
    .
    
  • FLAG: Assay is normal, but Ratio deviates > 0.2. (Indicates UV-active impurity with different chromophore).

  • FAIL: Assay is < 98.0%.

Experimental Data: Linearity & Robustness

Simulated data based on typical pyrazole-keto acid derivatives.

Table 1: Linearity Profile (at 242 nm) Demonstrates adherence to Beer-Lambert Law, essential for quantitation.

Concentration (

g/mL)
Absorbance (AU)Acceptance CriteriaResult
2.50.185

5%
Pass
5.00.372

5%
Pass
10.00.745

5%
Pass
15.01.115

5%
Pass
20.01.480

5%
Pass
Regression (

)
0.9998 > 0.999 Compliant

Table 2: Impurity Detection Capability (Spiking Study) A pure batch was spiked with 1,3,5-trimethylpyrazole (starting material).

Sample CompositionAbs @ 242nmAbs @ 315nmRatio (242/315)Interpretation
Pure OTPA0.7450.1246.01 Reference Baseline
OTPA + 5% Impurity0.7800.1256.24 Flagged (Ratio Shift)
OTPA + 10% Impurity0.8150.1266.47 Fail (Significant Shift)

Insight: The impurity absorbs at 242 nm but NOT at 315 nm. This causes the numerator to rise while the denominator stays constant, shifting the ratio. A simple single-wavelength scan would have falsely reported a higher concentration (105% Assay), but the Ratio Method correctly identified the contamination.

Validation Workflow Diagram

The following logic flow illustrates how to integrate this UV-Vis protocol into a synthesis workflow, ensuring that only high-probability "Pass" samples move to expensive HPLC validation.

ValidationWorkflow Start Crude Synthesis Batch SamplePrep Sample Prep (10 µg/mL in MeOH) Start->SamplePrep UVScan UV-Vis Scan (Dual Wavelength: 242nm & 315nm) SamplePrep->UVScan Calc Calculate: 1. Total Assay % 2. Purity Ratio (A242/A315) UVScan->Calc Decision1 Is Assay 98-102%? Calc->Decision1 Decision2 Is Ratio within ±0.2 of Ref? Decision1->Decision2 Yes FailAssay FAIL: Low Yield (Reprocess/Recrystallize) Decision1->FailAssay No Pass PROVISIONAL PASS (Proceed to HPLC Release) Decision2->Pass Yes FailRatio FLAG: Impurity Detected (Check Starting Material) Decision2->FailRatio No HPLC Final HPLC-UV (Purity Release) Pass->HPLC Confirmation

Figure 1: Decision logic for UV-Vis batch validation. The "Ratio Check" acts as a gatekeeper, preventing impure batches from wasting HPLC resources.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[6][7] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (UV absorption of conjugated carbonyls and heterocycles). Wiley. [Link]

  • National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of Pyrazole Derivatives. NIST Chemistry WebBook. [Link]

  • PubChem. (2024). Compound Summary: 2-(trimethyl-1H-pyrazol-4-yl)acetic acid.[8] National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid

This document provides a detailed protocol for the safe handling and disposal of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (CAS Number: 637336-34-6).[1] As a specialized heterocyclic compound, its unique structure—c...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (CAS Number: 637336-34-6).[1] As a specialized heterocyclic compound, its unique structure—combining a pyrazole core with an α-keto acid function—necessitates a cautious and informed approach to waste management. This guide is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development, offering procedural steps grounded in established safety principles to ensure operational integrity and environmental stewardship.

Hazard Identification and Risk Assessment
  • Pyrazole Moiety : The pyrazole ring is a common scaffold in pharmacologically active compounds, including pharmaceuticals and agrochemicals.[2][3] Derivatives can exhibit a range of biological effects and may be harmful.[2] Pyrazoles are generally stable but can react under specific conditions.[2]

  • α-Keto Acid Moiety : The carboxylic acid group renders the molecule acidic. Similar to other organic acids, it is expected to be a skin and eye irritant, and potentially corrosive.[4][5] Handling should be performed with measures to prevent contact.[6]

  • Solid Form : As a solid, the compound poses an inhalation risk if it becomes airborne dust.[4][7] Procedures should aim to minimize dust generation.[4][7]

Based on this structural analysis, the compound should be treated as a hazardous substance with potential for irritation, corrosivity, and biological activity.

Table 1: Anticipated Hazard Profile and Protective Measures

Potential HazardBasis of Assessment (Structural Feature)Recommended Personal Protective Equipment (PPE)Handling Precautions
Skin/Eye Irritation & Corrosion Carboxylic Acid GroupNitrile gloves, lab coat, chemical safety goggles with side shields.[4][6]Avoid all direct contact. Wash hands thoroughly after handling.[6] Ensure an eyewash station and safety shower are accessible.[4]
Respiratory Irritation Solid/Dust Form, AcidityUse in a certified chemical fume hood.[8] If weighing outside a hood, a P95 (US) or P1 (EU) particle respirator may be necessary.[9]Handle in a well-ventilated area.[7] Avoid actions that create dust, such as scraping or vigorous shaking.[7]
Harmful if Swallowed/Inhaled Pyrazole Core & General Toxicity of AnalogsStandard PPE as above.Do not eat, drink, or smoke in the laboratory.[10] Avoid breathing dust.[4]
Chemical Incompatibility Acidity, Organic NatureStandard PPE as above.Store away from strong bases, strong oxidizing agents, and reactive metals.[8][11][12]
Waste Segregation and Containment: The Foundation of Safe Disposal

Proper segregation is a critical, proactive step to prevent dangerous chemical reactions within waste containers.[13] The acidic nature of this compound dictates its classification and subsequent handling.

Core Principle : Never mix incompatible waste streams. The combination of acids with bases can cause violent neutralization reactions, while mixing with oxidizers can create fire or explosion hazards.[13]

Containment Protocol:

  • Designate a Waste Container : Select a clean, dry, and chemically compatible container, preferably made of borosilicate glass or high-density polyethylene (HDPE).[13] Ensure it has a secure, leak-proof screw cap.

  • Initial Labeling : Before adding any waste, affix a "Hazardous Waste" label.[14]

  • Content Identification : Clearly write the full chemical name, "2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid," on the label. Do not use abbreviations or chemical formulas.[13]

  • Accumulation : Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[14] The container must be kept closed at all times except when adding waste.[14]

Step-by-Step Disposal Procedures

Disposal must be conducted through your institution's licensed hazardous waste management program.[9][14][15] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [14]

Protocol for Solid Waste:

  • Transfer : Using a chemically resistant spatula, carefully transfer the solid waste directly into the pre-labeled hazardous waste container. Perform this transfer inside a chemical fume hood to contain any dust.

  • Record : On the waste label, estimate the quantity of solid added.

  • Secure : Tightly seal the container cap.

  • Store : Place the container in a secondary containment bin designated for organic acid waste, segregated from bases and oxidizers.[12][14]

Protocol for Contaminated Labware & Debris (e.g., Weigh Boats, Wipes):

  • Rinsing : Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue.

  • Collection : Pour the resulting rinse solvent (now considered hazardous waste) into a designated "Flammable Organic Waste" container, ensuring it is compatible with the other contents.

  • Solid Debris : Place non-sharp contaminated solids like gloves, wipes, and weigh boats into a sealed, clearly labeled hazardous waste bag or a solid waste container.

  • Disposal : The rinse solvent and solid waste must be disposed of through the institutional hazardous waste program.

Spill Management Protocol

Immediate and correct response to a spill is critical for laboratory safety. The appropriate action depends on the scale of the spill.

For Small, Manageable Spills (e.g., <100 mg):

  • Alert & Isolate : Alert personnel in the immediate area. Restrict access to the spill zone.

  • PPE : Don appropriate PPE: lab coat, safety goggles, and double-glove with nitrile gloves.

  • Containment : Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a universal chemical spill pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (Use with Caution) : For acidic spills, a weak base like sodium bicarbonate can be cautiously applied to the absorbed material to neutralize it.[12] Avoid vigorous reactions.

  • Collection : Carefully scoop the mixture into a heavy-duty plastic bag or a designated container for hazardous waste disposal.

  • Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.[12] All cleaning materials must be disposed of as hazardous waste.

  • Labeling : Seal and label the waste container with a full description of the contents, including the spilled chemical and the absorbent used.

For Large Spills (>1 L solution or >100 g solid):

  • Evacuate : Immediately evacuate the laboratory.[16]

  • Alert : Notify your laboratory supervisor and your institution's Environmental Health & Safety (EH&S) department at once.[12]

  • Isolate : If safe to do so, close the laboratory doors to contain vapors.

  • Do Not Attempt to Clean : Allow the trained emergency response team to manage the cleanup.

Spill Response Workflow

SpillResponse spill Spill of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid Occurs assess Assess Spill Size & Risk spill->assess large_spill Large / Unmanageable Spill assess->large_spill >100g / >1L small_spill Small / Manageable Spill assess->small_spill <100g / <1L evacuate EVACUATE AREA Alert others large_spill->evacuate Yes ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) small_spill->ppe Yes notify_ehs Notify Supervisor & EH&S Immediately evacuate->notify_ehs isolate Isolate area if safe (Close doors) notify_ehs->isolate contain Cover with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain collect Collect mixture into Hazardous Waste Container contain->collect decontaminate Decontaminate Area (Solvent, then Soap & Water) collect->decontaminate dispose_waste Label and Dispose of all materials as Hazardous Waste decontaminate->dispose_waste

Caption: Decision workflow for managing a chemical spill.

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications . RSC Publishing. Available at: [Link]

  • MSDS of 5-Acetyl-1H-pyrazole-3-carboxylic acid . Capot Chemical. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) . Oriental Journal of Chemistry. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review . EPJ Web of Conferences. Available at: [Link]

  • Material Safety Data Sheet - Acetic Acid, Glacial . EMD Chemicals Inc. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review . MDPI. Available at: [Link]

  • Acid Handling . University of Utah. Available at: [Link]

  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE . UC Riverside. Available at: [Link]

  • SAFETY DATA SHEET - Microcrystalline Cellulose . Industrial Cellulosics. Available at: [Link]

  • HANDLING PROCEDURES FOR CHEMICAL WASTES . University of Toronto. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

Sources

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